molecular formula C6H14N2O2 B3049827 6-amino-N-hydroxyhexanamide CAS No. 2214-89-3

6-amino-N-hydroxyhexanamide

Cat. No.: B3049827
CAS No.: 2214-89-3
M. Wt: 146.19 g/mol
InChI Key: HAQVDFULTKFINY-UHFFFAOYSA-N
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Description

6-amino-N-hydroxyhexanamide is an organic compound with the molecular formula C6H14N2O2 It is characterized by the presence of an amino group (-NH2) and a hydroxamic acid group (-NHOH) attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-hydroxyhexanamide typically involves the reaction of hexanoyl chloride with hydroxylamine hydrochloride in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:

    Hexanoyl chloride: This serves as the starting material.

    Hydroxylamine hydrochloride: Reacts with hexanoyl chloride to form the hydroxamic acid group.

    Base (e.g., sodium hydroxide): Facilitates the reaction by neutralizing the hydrochloric acid formed during the process.

    Amination: Introduction of the amino group through a suitable amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-hydroxyhexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxamic acid group can yield amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and thiolates.

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives of this compound.

Scientific Research Applications

6-amino-N-hydroxyhexanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-N-hydroxyhexanamide involves its ability to form stable complexes with metal ions through its hydroxamic acid group. This chelation process is facilitated by the formation of multi-elemental ring structures, which enhance the stability and effectiveness of the compound in binding metal ions .

Comparison with Similar Compounds

Similar Compounds

    6-amino-N-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    N-hydroxyhexanamide: Lacks the amino group present in 6-amino-N-hydroxyhexanamide.

    6-aminohexanamide: Lacks the hydroxamic acid group.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxamic acid group, which confer distinct chemical reactivity and binding properties. This dual functionality makes it particularly effective as a chelating agent and a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-amino-N-hydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQVDFULTKFINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NO)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634119
Record name 6-Amino-N-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-89-3
Record name 6-Amino-N-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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